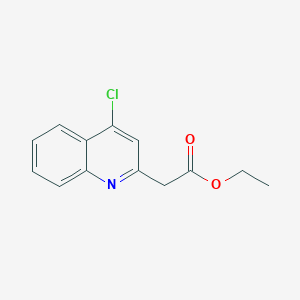
Ethyl 2-(4-chloroquinolin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-chloroquinolin-2-yl)acetate is a chemical compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.69 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chloroquinolin-2-yl)acetate typically involves the reaction of 4-chloroquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction can be summarized as follows:
- Dissolve 4-chloroquinoline in DMF.
- Add potassium carbonate to the solution.
- Introduce ethyl bromoacetate to the reaction mixture.
- Heat the mixture to the desired temperature and maintain it for a specific duration.
- After completion, cool the reaction mixture and extract the product using an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloroquinolin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ethanol or THF.
Major Products Formed
Substitution: Formation of quinoline derivatives with various substituents.
Oxidation: Formation of quinoline N-oxides or carboxylic acid derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Scientific Research Applications
Ethyl 2-(4-chloroquinolin-2-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chloroquinolin-2-yl)acetate is primarily related to its ability to interact with biological targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of various biochemical pathways . For example, its quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar chemical properties.
Ethyl 2-(2-chloroquinolin-3-yl)acetate: A structural isomer with different substitution patterns on the quinoline ring.
4-Chloroquinoline-3-carboxylic acid: A related compound with a carboxylic acid functional group instead of an ester.
Uniqueness
Ethyl 2-(4-chloroquinolin-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ester functional group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C13H12ClNO2 |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
ethyl 2-(4-chloroquinolin-2-yl)acetate |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-13(16)8-9-7-11(14)10-5-3-4-6-12(10)15-9/h3-7H,2,8H2,1H3 |
InChI Key |
VEYZUDAUAVCEPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















